(S)-1-Benzylamino-butan-2-ol
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Overview
Description
(S)-1-Benzylamino-butan-2-ol is a chiral compound with a benzylamino group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzylamino-butan-2-ol typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the reduction of (S)-1-Benzylamino-butan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. This method can be scaled up to produce large quantities of the compound efficiently. The choice of catalyst and reaction conditions are optimized to ensure high yield and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Benzylamino-butan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: The major products are the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
(S)-1-Benzylamino-butan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (S)-1-Benzylamino-butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-1-Benzylamino-butan-2-ol: The enantiomer of (S)-1-Benzylamino-butan-2-ol with similar chemical properties but different biological activity.
1-Benzylamino-propan-2-ol: A homologous compound with one less carbon in the backbone.
1-Benzylamino-pentan-2-ol: A homologous compound with one more carbon in the backbone.
Uniqueness
This compound is unique due to its specific chiral configuration, which can lead to different interactions and effects compared to its enantiomer or homologous compounds. This uniqueness makes it valuable in applications requiring specific stereochemistry.
Properties
Molecular Formula |
C11H17NO |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
(2R)-1-(benzylamino)butan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-2-11(13)9-12-8-10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3/t11-/m1/s1 |
InChI Key |
XHIGQRPMBZIQLS-LLVKDONJSA-N |
Isomeric SMILES |
CC[C@H](CNCC1=CC=CC=C1)O |
Canonical SMILES |
CCC(CNCC1=CC=CC=C1)O |
Origin of Product |
United States |
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